REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([CH3:9])[S:8][C:4]=2[CH:3]=1.C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:24](O)=[O:25]>>[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([CH3:9])[S:8][C:4]=2[C:3]=1[CH:24]=[O:25]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
OC1=CC2=C(N=C(S2)C)C=C1
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Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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To a 3-necked flask equipped with a thermometer and an addition funnel
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Type
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TEMPERATURE
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Details
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After cooling in an ice-bath
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Type
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TEMPERATURE
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Details
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while maintaining the temperature below 60° C
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Type
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STIRRING
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Details
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The reaction mixture was stirred overnight at 70°-75° C.
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
|
Details
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cooled
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Type
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CUSTOM
|
Details
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evaporated
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Type
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WASH
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Details
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The organic layer was washed with saturated brine solution
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Type
|
DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
The solution was filtered
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Type
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CUSTOM
|
Details
|
the filtrate evaporated
|
Type
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CUSTOM
|
Details
|
The residue was triturated with a mixture of methylene chloride/methanol
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISSOLUTION
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Details
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the residue dissolved in a small volume of methylene chloride
|
Type
|
CUSTOM
|
Details
|
chromatographed on a column of silica gel that
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Type
|
WASH
|
Details
|
was eluted with 25% acetone in hexane affording pure title compound
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C2=C(N=C(S2)C)C=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |